2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a methoxy-substituted phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Piperidine Moiety: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine moiety.
Final Acylation: The final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: Reduction reactions can target the chloro group or the carbonyl group in the acetamide linkage.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include hydroxylated derivatives or N-oxides.
Reduction: Products may include dechlorinated derivatives or reduced amides.
Substitution: Products may include substituted phenoxy derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry:
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and piperidine moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(4-chloro-3-methylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
Uniqueness:
- The presence of both chloro and methoxy substituents in the phenoxy and phenyl groups, respectively, distinguishes it from similar compounds.
- The specific arrangement of functional groups contributes to its unique reactivity and potential applications.
Properties
Molecular Formula |
C23H29ClN2O3 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-17-14-20(10-11-21(17)24)29-16-23(27)25-15-22(26-12-4-3-5-13-26)18-6-8-19(28-2)9-7-18/h6-11,14,22H,3-5,12-13,15-16H2,1-2H3,(H,25,27) |
InChI Key |
CRAOTSUSWDADJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3)Cl |
Origin of Product |
United States |
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